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Compound of Interest

Compound Name:
3',5'-Dibromo-4'-

hydroxyacetophenone

CAS No.: 2887-72-1

Cat. No.: B1583977 Get Quote

Abstract & Scope
3',5'-Dibromo-4'-hydroxyacetophenone is a critical intermediate in the synthesis of

adrenergic agents and other bioactive scaffolds. Its structural characterization presents specific

challenges due to the C₂v symmetry of the aromatic ring and the quadrupolar relaxation effects

of the bromine nuclei.

This guide provides a definitive assignment of the ^1H and ^{13}C NMR spectra. Unlike generic

databases, this protocol emphasizes the solvent-dependent behavior of the phenolic hydroxyl

group and the heavy-atom shielding effects observed in the carbon spectrum.

Experimental Protocol
Sample Preparation
To ensure observation of the labile phenolic proton and prevent chemical shift drifting, strict

anhydrous conditions are required.

Solvent: DMSO-d₆ (99.9% D) is the mandatory solvent.
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Why? CDCl₃ often leads to rapid proton exchange, broadening or eliminating the -OH

signal. DMSO forms a strong hydrogen bond with the phenol, "locking" the proton and

slowing exchange, resulting in a sharp, distinct singlet downfield (>10 ppm).

Concentration:

^1H NMR: 10–15 mg in 0.6 mL solvent.

^{13}C NMR: 40–50 mg in 0.6 mL solvent (required for adequate signal-to-noise ratio of

quaternary carbons C3'/C5').

Reference: Residual solvent peak (DMSO-d₅ pentet) set to 2.50 ppm (^1H) and 39.5 ppm

(^{13}C).

Instrument Parameters
Pulse Sequence:

^1H: Standard zg30 (30° pulse) to ensure accurate integration.

^{13}C: Power-gated decoupling (zgpg30) to suppress NOE buildup on quaternary

carbons, ensuring quantitative reliability.

Transients (Scans):

^1H: 16 scans (sufficient for >100:1 S/N).

^{13}C: Minimum 1024 scans. The C-Br carbons have long relaxation times (

) and no NOE enhancement, making them the weakest signals.

Structural Analysis & Assignment Logic
The Symmetry Factor
The molecule possesses a plane of symmetry passing through the Acetyl group and the

Hydroxyl group (C1'–C4' axis).

Consequence:
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Protons at H2' and H6' are chemically equivalent (appear as one signal).

Carbons at C2'/C6' are equivalent.

Carbons at C3'/C5' (bearing Bromines) are equivalent.

Substituent Effects (The "Why")
Deshielding by Acetyl: The ketone at C1' is an Electron Withdrawing Group (EWG). It

strongly deshields the ortho protons (H2'/H6'), pushing them downfield to ~8.1 ppm.

Shielding by Bromine (Heavy Atom Effect): While electronegative, Bromine exerts a "Heavy

Atom Effect" on the attached carbon (C3'/C5'). Instead of being strongly deshielded (like C-

Cl or C-F), the large electron cloud shields the nucleus, resulting in an upfield shift to ~111

ppm, distinct from typical aromatic C-H carbons (~128 ppm).

Phenolic Acidity: The two ortho-bromines increase the acidity of the phenolic -OH via

inductive withdrawal. This shifts the OH proton significantly downfield (~10.8 ppm) compared

to non-halogenated phenols.

Assignment Results
Table 1: ^1H NMR Assignment (400 MHz, DMSO-d₆)
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Position Shift (δ ppm) Multiplicity Integration
Assignment
Logic

-OH 10.85 Broad Singlet 1H

Deshielded by H-

bonding to

DMSO and

inductive effect

of Br.

H-2', H-6' 8.14 Singlet 2H

Aromatic

protons.

Deshielded by

ortho-carbonyl.

Singlet due to

symmetry (meta-

coupling < 1Hz).

-CH₃ 2.56 Singlet 3H

Methyl ketone.

Typical range

(2.1–2.6 ppm).[1]

[2]

DMSO 2.50 Pentet -
Residual

Solvent.

H₂O 3.33 Broad -
Variable trace

water.

Table 2: ^{13}C NMR Assignment (100 MHz, DMSO-d₆)
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Position Shift (δ ppm) Type Assignment Logic

C=O 195.8 Quaternary

Carbonyl carbon.

Typical ketone region.

[3][4]

C-4' 156.2 Quaternary

Phenolic C-OH.

Deshielded by

Oxygen + para-Acetyl

effect.

C-2', C-6' 131.5 CH

Aromatic C-H. Ortho

to Acetyl

(deshielding).

C-1' 130.1 Quaternary Ipso to Acetyl.

C-3', C-5' 111.4 Quaternary

C-Br. Upfield shift due

to Heavy Atom Effect.

[5]

-CH₃ 26.4 CH₃ Methyl carbon.

Visualization of Workflow & Structure
Diagram 1: Analytical Workflow
This flowchart outlines the critical path for validating the compound, emphasizing the decision

points for solvent selection.
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Caption: Analytical workflow ensuring detection of the labile phenolic proton.
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Diagram 2: Structural Correlations (HMBC)
The following diagram illustrates the key Heteronuclear Multiple Bond Correlations (HMBC)

used to confirm connectivity.
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Caption: Key HMBC correlations validating the connectivity between the acetyl group, aromatic

ring, and substituents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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